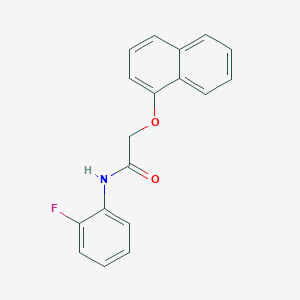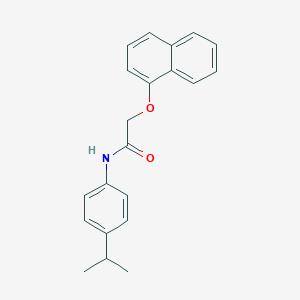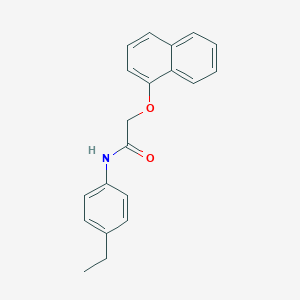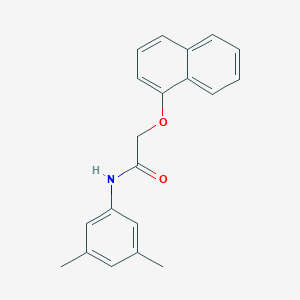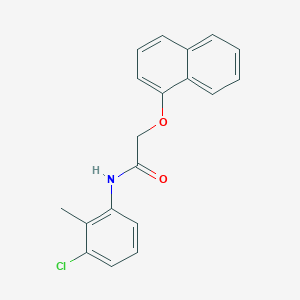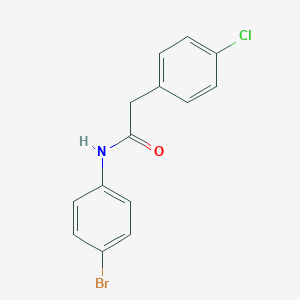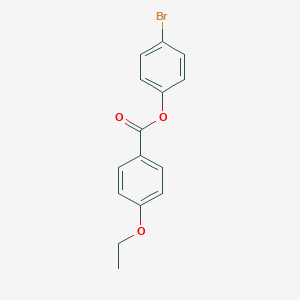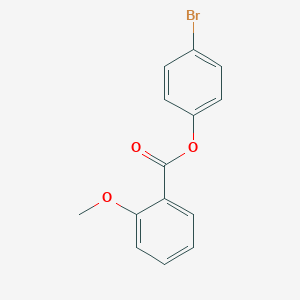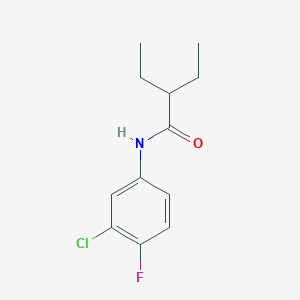
N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide, also known as CFA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and is structurally similar to other amides such as lidocaine and bupivacaine. CFA has been shown to have a number of interesting properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide is not fully understood, but it is believed to work by blocking the activity of certain ion channels in the nervous system. These ion channels are involved in the transmission of pain signals, and blocking their activity can reduce the perception of pain. N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide has also been shown to have anti-inflammatory effects, which may contribute to its pain-reducing properties.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide has a number of biochemical and physiological effects that make it useful in scientific research. It has been shown to reduce the activity of certain enzymes involved in inflammation, as well as to modulate the activity of immune cells such as T cells and macrophages. In addition, N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide in scientific research is its specificity for certain ion channels and enzymes. This allows researchers to study the effects of blocking these channels and enzymes in a controlled manner. However, one limitation of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide is its potential toxicity, which can limit its use in certain experiments. In addition, the complex synthesis process of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide. One area of interest is the development of new drugs based on the structure of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide that may have improved properties such as increased specificity or reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide and its potential use in the treatment of pain and inflammation. Finally, research on the antioxidant properties of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide may lead to new treatments for diseases such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide is a complex process that involves the reaction of several different chemicals. The most common method of synthesis involves the reaction of 3-chloro-4-fluoroaniline with 2-ethylbutyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide has been used in a variety of scientific research applications, including the study of pain and inflammation. It has been shown to be effective in reducing pain in animal models of inflammation and has also been studied for its potential use in treating chronic pain conditions such as neuropathic pain. In addition, N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide has been used in studies of the immune system, where it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Eigenschaften
Molekularformel |
C12H15ClFNO |
|---|---|
Molekulargewicht |
243.7 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15ClFNO/c1-3-8(4-2)12(16)15-9-5-6-11(14)10(13)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
URPDLRDXYIOMJA-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)F)Cl |
Kanonische SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
